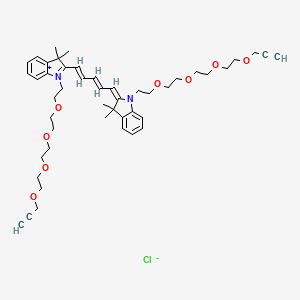
N,N'-bis-(propargyl-PEG4)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
N,N'-bis-(propargyl-PEG4)-Cy5 has a molecular weight of approximately 819.5 g/mol and features unique properties due to its combination of functional groups:
- PEG Backbone : Enhances solubility and biocompatibility.
- Propargyl Groups : Facilitate bioorthogonal reactions, particularly in click chemistry.
- Cy5 Fluorophore : Provides strong fluorescence suitable for imaging applications.
Fluorescent Probing and Imaging
The Cy5 component enables this compound to act as a fluorescent probe. Its excitation and emission maxima at 649 nm and 667 nm, respectively, make it ideal for various fluorescence-based applications, including:
- Fluorescence Microscopy : Enhances visibility of biomolecules.
- Flow Cytometry : Facilitates the analysis of cell populations.
- Western Blotting : Allows for the detection of specific proteins.
Bioconjugation via Click Chemistry
This compound is extensively used in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the alkyne group of the compound and azide-bearing biomolecules. This application is critical for:
- Labeling Proteins and Nucleic Acids : Enhances detection sensitivity and specificity.
- Therapeutic Development : Facilitates the creation of targeted drug delivery systems.
Synthesis of PROTACs
This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. This application is significant in drug discovery for:
- Targeted Protein Degradation : Offers a novel approach to modulate protein levels within cells.
Case Study 1: Imaging Applications
In a study conducted by Ma et al., this compound was employed to label specific proteins in live cells. The results demonstrated that this compound significantly improved the signal-to-noise ratio in fluorescence microscopy, enabling clearer visualization of cellular processes .
Case Study 2: PROTAC Development
A recent publication highlighted the use of this compound as a linker in developing PROTACs targeting oncogenic proteins. The study found that these PROTACs effectively induced degradation of target proteins in cancer cells, showcasing the compound's utility in therapeutic contexts .
Eigenschaften
Molekularformel |
C47H63ClN2O8 |
|---|---|
Molekulargewicht |
819.48 |
IUPAC-Name |
(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N,N'-bis-(propargyl-PEG4)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















